2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid
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Overview
Description
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid is a complex organic compound that features a benzothiazole ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines. Substitution reactions can result in a variety of substituted benzothiazole derivatives .
Scientific Research Applications
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Its derivatives are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be selectively removed under basic conditions, revealing an amino group that can participate in further chemical reactions. The benzothiazole ring can interact with various biological targets, potentially inhibiting enzymes or binding to receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
Uniqueness
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid is unique due to the presence of the benzothiazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules and in applications where specific interactions with biological targets are required .
Properties
Molecular Formula |
C24H18N2O4S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-benzothiazole-4-carboxylic acid |
InChI |
InChI=1S/C24H18N2O4S/c27-23(28)18-10-5-11-20-22(18)26-21(31-20)12-25-24(29)30-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19H,12-13H2,(H,25,29)(H,27,28) |
InChI Key |
XXFKLGUMJWZYRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC5=C(C=CC=C5S4)C(=O)O |
Origin of Product |
United States |
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